molecular formula C11H10N2O2S B2780540 Methyl 3-(1,3-thiazol-2-ylamino)benzoate CAS No. 1789473-09-1

Methyl 3-(1,3-thiazol-2-ylamino)benzoate

Cat. No. B2780540
CAS RN: 1789473-09-1
M. Wt: 234.27
InChI Key: CZDGJYHDXKJDKI-UHFFFAOYSA-N
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Description

“Methyl 3-(1,3-thiazol-2-ylamino)benzoate” is a chemical compound with the CAS Number: 168618-63-1 . Its molecular weight is 219.26 and its IUPAC name is methyl 3- (1,3-thiazol-2-yl)benzoate .


Synthesis Analysis

Thiazole derivatives, such as “Methyl 3-(1,3-thiazol-2-ylamino)benzoate”, have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(1,3-thiazol-2-ylamino)benzoate” is represented by the Inchi Code: 1S/C11H9NO2S/c1-14-11(13)9-4-2-3-8(7-9)10-12-5-6-15-10/h2-7H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 3-(1,3-thiazol-2-ylamino)benzoate” is a solid substance . It is sealed in dry storage at room temperature .

Safety and Hazards

“Methyl 3-(1,3-thiazol-2-ylamino)benzoate” is considered hazardous. It is combustible and containers may explode when heated . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Thiazole derivatives, including “Methyl 3-(1,3-thiazol-2-ylamino)benzoate”, have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives with enhanced biological activities and lesser side effects .

properties

IUPAC Name

methyl 3-(1,3-thiazol-2-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-10(14)8-3-2-4-9(7-8)13-11-12-5-6-16-11/h2-7H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDGJYHDXKJDKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(1,3-thiazol-2-yl)amino]benzoate

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